molecular formula C9H7F3O4 B13980298 Methyl 2-hydroxy-3-(trifluoromethoxy)benzoate

Methyl 2-hydroxy-3-(trifluoromethoxy)benzoate

Cat. No.: B13980298
M. Wt: 236.14 g/mol
InChI Key: OOJYGUGOTJXBBM-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-(trifluoromethoxy)benzoate: is an organic compound with the molecular formula C9H7F3O4 It is a derivative of benzoic acid, where the hydrogen atoms in the benzene ring are substituted with hydroxyl, methoxy, and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-hydroxy-3-(trifluoromethoxy)benzoate typically involves the esterification of 2-hydroxy-3-(trifluoromethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-hydroxy-3-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 2-hydroxy-3-(trifluoromethoxy)benzoate is used as a building block in organic synthesis. Its unique functional groups make it a valuable intermediate for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways involving benzoic acid derivatives.

Medicine: The trifluoromethoxy group is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds. Therefore, this compound is investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents .

Industry: In the agrochemical industry, this compound is explored for its potential use as a herbicide or pesticide due to its ability to interfere with plant metabolic pathways.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-3-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

  • Methyl 3-hydroxy-2-(trifluoromethoxy)benzoate
  • Methyl 3-(trifluoromethoxy)benzoate
  • Methyl 2-hydroxy-4-(trifluoromethoxy)benzoate

Uniqueness: Methyl 2-hydroxy-3-(trifluoromethoxy)benzoate is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of the trifluoromethoxy group at the 3-position and the hydroxyl group at the 2-position provides a distinct electronic environment that can enhance its interactions with molecular targets compared to other similar compounds .

Properties

Molecular Formula

C9H7F3O4

Molecular Weight

236.14 g/mol

IUPAC Name

methyl 2-hydroxy-3-(trifluoromethoxy)benzoate

InChI

InChI=1S/C9H7F3O4/c1-15-8(14)5-3-2-4-6(7(5)13)16-9(10,11)12/h2-4,13H,1H3

InChI Key

OOJYGUGOTJXBBM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)OC(F)(F)F)O

Origin of Product

United States

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